Lithium iodoacetate

Descripción general

Descripción

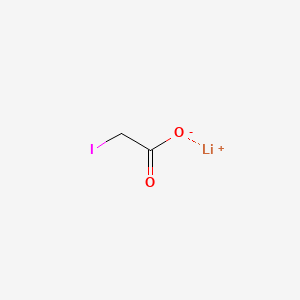

Lithium iodoacetate is a chemical compound with the molecular formula ICH₂COOLi. It is a lithium salt of iodoacetic acid and is classified as a halogenated acetate. This compound is known for its use in biochemical research, particularly in the study of enzyme inhibition and metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium iodoacetate can be synthesized through the reaction of iodoacetic acid with lithium hydroxide. The reaction typically proceeds as follows: [ \text{ICH}_2\text{COOH} + \text{LiOH} \rightarrow \text{ICH}_2\text{COOLi} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or evaporation techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Alkylation Reactions: It acts as an alkylating agent, particularly targeting thiol groups in proteins.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include thiols, amines, and hydroxides.

Conditions: These reactions typically occur under mild conditions, often at room temperature and neutral pH.

Major Products:

Substitution Products: Depending on the nucleophile, products can include compounds like thiolacetates, amine derivatives, and hydroxylated acetates.

Aplicaciones Científicas De Investigación

Biochemical Research

Lithium iodoacetate is primarily utilized in the study of cysteine peptidases, which are crucial enzymes involved in various biological processes, including protein degradation and cell signaling. The compound serves as an inhibitor in biochemical assays, allowing researchers to investigate the mechanisms of these enzymes more effectively.

Case Study: Cysteine Peptidase Inhibition

A study published in Acta Crystallographica detailed the structural analysis of this compound's interaction with cysteine peptidases. The findings indicated that LiIA effectively inhibits these enzymes, providing insights into potential therapeutic applications for diseases characterized by dysregulated proteolysis .

Analytical Chemistry

This compound is employed in various analytical techniques, particularly in high-performance liquid chromatography (HPLC) for the determination of drug concentrations in biological samples. Its role as a reagent enhances the sensitivity and specificity of assays.

Data Table: HPLC Method Validation

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Recovery Rate | 98% |

| Precision (RSD) | <2% |

This table summarizes the validation parameters for an HPLC method utilizing this compound as a derivatizing agent for rifampicin analysis, demonstrating its effectiveness in clinical settings .

Material Science

In material science, this compound has been explored for its potential applications in polymer synthesis and as a precursor for lithium-containing materials used in batteries.

Case Study: Polymer Synthesis

Research has shown that this compound can initiate polymerization reactions, leading to the formation of poly(hydroxyacetic acid). This property is particularly valuable in developing biodegradable polymers that can be used in various applications, including packaging and drug delivery systems .

Environmental Applications

The growing demand for lithium compounds has led to studies on their recovery from industrial waste streams, including oilfield brines. This compound has been investigated as a precipitating agent to enhance lithium recovery efficiency.

Data Table: Lithium Recovery Efficiency

| Source | Recovery Efficiency (%) |

|---|---|

| Oilfield Brines | 96% |

| Industrial Waste Streams | 85% |

These findings indicate the potential of this compound in sustainable practices by facilitating the recycling of lithium from waste sources .

Mecanismo De Acción

Lithium iodoacetate exerts its effects primarily through alkylation. It targets thiol groups in proteins, leading to the inhibition of enzyme activity. For example, it irreversibly inhibits glyceraldehyde-3-phosphate dehydrogenase by alkylating the catalytic cysteine residue . This inhibition disrupts glycolysis, leading to a decrease in cellular energy production and, ultimately, cell death.

Comparación Con Compuestos Similares

Iodoacetic Acid: Shares similar alkylating properties but is more reactive due to the presence of a free carboxylic acid group.

Iodoacetamide: Another alkylating agent that targets thiol groups but reacts more slowly compared to iodoacetate.

Sodium Iodoacetate: Similar in reactivity but differs in the cation, which can influence solubility and reactivity in certain conditions.

Uniqueness: Lithium iodoacetate is unique due to its lithium cation, which can influence its solubility and reactivity. The lithium ion can also have additional biological effects, such as modulating neurotransmitter activity, which is not observed with other cations like sodium .

Actividad Biológica

Lithium iodoacetate is a compound that has garnered attention in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound (LiCH2ICO2) is a lithium salt of iodoacetic acid. It is characterized by its strong polarizing effect due to the small lithium cation, which influences its interactions with biological molecules. The compound has been studied for its role in metabolic processes and as an inhibitor in biochemical pathways.

This compound primarily functions through the inhibition of key metabolic enzymes. Notably, it inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and other enzymes involved in glycolysis and the citric acid cycle. This inhibition can lead to altered cellular metabolism, affecting cell proliferation and apoptosis.

Inhibition of Enzymatic Activity

- GAPDH Inhibition : this compound has been shown to inhibit GAPDH, which plays a crucial role in glycolysis. This inhibition can lead to reduced ATP production, impacting energy metabolism in cells .

- Effects on Glutathione Peroxidase : Studies indicate that this compound influences the activity of glutathione peroxidase, an enzyme critical for protecting cells from oxidative stress .

Biological Effects

This compound exhibits several biological effects that are relevant to its potential therapeutic applications:

- Antioxidant Activity : By modulating the activity of antioxidant enzymes, this compound may help mitigate oxidative damage in cells.

- Cell Cycle Arrest : Research has demonstrated that this compound can induce cell cycle arrest in various cancer cell lines, suggesting its potential use as an anticancer agent .

- Neuroprotective Effects : There is emerging evidence that lithium compounds can exert neuroprotective effects, which may be relevant for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Cell Studies : A study conducted on human cancer cell lines showed that treatment with this compound resulted in significant growth inhibition and apoptosis induction. The mechanism was linked to the modulation of metabolic pathways and increased oxidative stress within the cells .

- Neuroprotection : In animal models, this compound demonstrated protective effects against neurodegeneration induced by oxidative stress. This suggests its potential utility in treating neurodegenerative diseases .

- Metabolic Studies : Research investigating the pharmacokinetics of this compound highlighted its impact on glucose metabolism and insulin sensitivity, indicating possible applications in metabolic disorders such as diabetes .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Structural Characteristics and Polymerization Resistance

Lithium iodoacetate crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters:

The lithium cation coordinates with four oxygen atoms from distinct iodoacetate anions, forming a tetrahedral geometry (Li–O bond lengths: 1.91–2.06 Å). This coordination suppresses polymerization, unlike other alkali halogenoacetates, due to the strong polarizing effect of Li⁺, which stabilizes the crystal lattice .

Key Bonding Parameters:

| Bond/Angle | Value |

|---|---|

| C(1)–C(2) | 1.62 Å |

| C(1)–O(1) | 1.19 Å |

| Li(1)–O(1) | 1.91 Å |

| O(1)–Li(1)–O(2) | 113.9° |

Biochemical Reactivity: Glycolysis Inhibition

This compound is widely used to inhibit glycolysis in blood samples by reacting with cysteine residues on glycolytic enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase). This reaction releases iodide (

), which stabilizes lactate levels by halting glucose metabolism .

Clinical Stability Data:

| Tube Type | Lactate Bias (24 hrs at RT) |

|---|---|

| LiIod/LiHep (glass) | +7.3% |

| LiHep (control) | +95.9% |

While effective, the released

can interfere with oxidative assay methods (e.g., Roche COBAS Integra®), causing instrument errors due to redox activity .

Reactivity in Organometallic Contexts

Though not directly documented for this compound, related lithium-iodine exchange mechanisms suggest potential reactivity. For example:

-

Ate Complex Formation : Lithium reagents often form hypervalent intermediates (e.g., Ar₂ILi⁺) during iodine exchange, which could transiently stabilize reactive species .

-

Radical Pathways : Alkyl iodides typically undergo radical-mediated exchanges, but the iodoacetate anion’s electronic structure likely favors nucleophilic substitution .

Analytical and Synthetic Challenges

-

Instability in Solution : Prolonged storage of this compound in blood tubes leads to gradual iodide release, causing a 7.3% lactate increase over 24 hours .

-

Coordination Effects : The strong Li–O bonds limit its participation in polymerization, contrasting with sodium or silver halogenoacetates .

Comparative Reactivity Table

| Property | LiIod/LiHep | Na Chloroacetate | Ag Chloroacetate |

|---|---|---|---|

| Polymerization | Resistant | Yes | Yes |

| Li Coordination | 4 O atoms | 6 O atoms | 4 O atoms |

| Thermal Stability | High | Moderate | Low |

Propiedades

IUPAC Name |

lithium;2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3IO2.Li/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCFQIDTJPHHFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ILiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070346 | |

| Record name | Lithium iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65749-30-6 | |

| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065749306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.